Spiro[3.3]heptane-3-carboxylic acid
Description
Significance of Spiro[3.3]heptane Scaffolds in Modern Chemical Research
The spiro[3.3]heptane framework has emerged as a crucial building block in contemporary organic and medicinal chemistry. Its rigid, three-dimensional structure offers a distinct spatial arrangement of functional groups, a desirable attribute for designing novel therapeutic agents and molecular probes. nih.gov A primary area of interest is its use as a saturated, non-planar bioisostere for the phenyl ring. nih.govchemrxiv.org Bioisosteric replacement is a key strategy in drug design to enhance the pharmacological properties of molecules. univ.kiev.ua
Researchers have successfully incorporated the spiro[3.3]heptane scaffold into known drugs, replacing benzene (B151609) rings to create patent-free saturated analogs. nih.govchemrxiv.orgresearchgate.net For example, it has been substituted for the meta-benzene ring in the anticancer drug sonidegib and the phenyl ring in the anticancer drug vorinostat, with the resulting analogs showing high potency. nih.govresearchgate.net This strategy of "escaping from flatland" by moving from two-dimensional aromatic structures to three-dimensional saturated scaffolds can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability. chemrxiv.orguniv.kiev.ua
The conformational rigidity of the spiro[3.3]heptane core helps in restricting the orientation of substituents, which is valuable for studying ligand-target interactions and improving the potency and selectivity of drug candidates. nih.gov This makes spiro[3.3]heptane derivatives, including those with carboxylic acid functionalities, highly sought-after building blocks in drug discovery programs. acs.orgenamine.netresearchgate.net
Unique Structural Attributes of the Spiro[3.3]heptane Core in Relation to Carboxylic Acid Functionalization
The defining structural feature of the spiro[3.3]heptane core is its spirocyclic nature, where two cyclobutane (B1203170) rings are joined at a single quaternary carbon. wikipedia.org This arrangement results in a rigid, non-planar structure with specific geometric constraints. nih.gov Unlike the flat structure of a benzene ring, the spiro[3.3]heptane scaffold positions its substituents at distinct, non-coplanar vectors. nih.govchemrxiv.orgresearchgate.net
When a carboxylic acid group is attached to this core, as in Spiro[3.3]heptane-3-carboxylic acid, its spatial orientation is precisely defined by the rigid framework. This has significant implications for how the molecule can interact with biological targets like enzymes or receptors. The fixed positioning of the carboxylic acid can lead to more specific and potent binding compared to more flexible structures.
The synthesis of spiro[3.3]heptane carboxylic acids can be achieved through various modern synthetic routes. One common strategy involves the modification of spiro[3.3]heptanone precursors. For instance, ketones can undergo a Wolff-Kishner reduction to the corresponding alkane, followed by lithiation and reaction with dry ice (solid CO2) to install the carboxylic acid group. chemrxiv.org This allows for the creation of various mono- and bi-functionalized spiro[3.3]heptanes for use in medicinal chemistry. chemrxiv.org
Table 1: Comparison of Structural Properties
| Feature | Benzene | Spiro[3.3]heptane |
|---|---|---|
| Geometry | Planar | Non-planar, 3D |
| Flexibility | Rigid (in-plane) | Rigid |
| Exit Vectors | Collinear (para-substituted) | Non-collinear chemrxiv.org |
| sp³ Character | 0% | 100% |
Historical Context of Spiro[3.3]heptane Synthesis and its Evolution
The history of spiro[3.3]heptane chemistry dates back to the early 20th century. One of the earliest examples was the synthesis of a dicarboxylic acid derivative of spiro[3.3]heptane, C[(CH₂)₂CH(CO₂H)]₂, by H. Fecht in 1907. wikipedia.org This compound, now commonly known as Fecht's acid, was prepared via the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide. acs.orgwikipedia.org This early work established a fundamental principle for constructing spirocyclic systems.
Over the decades, synthetic methods have evolved significantly. Early research in the 1970s utilized these compounds as intermediates for amino acid derivatives. More recent and efficient synthetic strategies have been developed to meet the growing demand for these scaffolds in drug discovery. Modern approaches include:
[2+2] Cycloaddition: This method can be used to construct one of the cyclobutane rings, for example, through the addition of dichloroketene (B1203229) to an alkene. nih.gov
Meinwald Oxirane Rearrangement: This reaction has been employed to build the 1,6-disubstituted spiro[3.3]heptane core. nih.gov
Double Malonate Alkylation: A classic method for assembling the spirocyclic keto ester core. nih.gov
Modification of Ketones: A versatile approach where readily synthesized spiro[3.3]heptanones are converted to a wide array of derivatives, including carboxylic acids, amines, and alcohols. chemrxiv.org
These modern methods have made the synthesis of various spiro[3.3]heptane derivatives, including this compound, more practical and scalable, facilitating their broader application in chemical research. nih.govchemrxiv.org
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHUUMJSTDLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314960-17-2 | |
| Record name | spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Spiro 3.3 Heptane 3 Carboxylic Acid and Its Analogs
Classical Approaches to Spiro[3.3]heptane Core Construction
The construction of the strained spiro[3.3]heptane framework has been approached through various classical synthetic strategies. These methods often rely on fundamental organic reactions to build the fused cyclobutane (B1203170) rings.
Cyclization Reactions of Cyclobutane Derivatives
One of the most direct methods for forming the spiro[3.3]heptane core involves the intramolecular cyclization of appropriately substituted cyclobutane derivatives. A key intermediate in many of these syntheses is 1,1-bis(bromomethyl)cyclobutane (B2691830). This dihalide can be reacted with a nucleophile to form the second cyclobutane ring. For instance, the reaction of a protected 2-(hydroxymethyl)cyclobutanone (B2923102) derivative can lead to the formation of the spiro[3.3]heptane skeleton. nih.gov
Alkylation of Malonate Esters
The malonic ester synthesis provides a versatile and widely used method for the preparation of carboxylic acids, and it has been successfully applied to the synthesis of spiro[3.3]heptane-3-carboxylic acid and its analogs. pressbooks.publibretexts.org This approach typically involves the dialkylation of a malonic ester, such as diethyl malonate, with a suitable di-electrophile. pressbooks.publibretexts.org
A practical, large-scale synthesis of 6-(trifluoromethyl)this compound has been developed utilizing this strategy. chemrxiv.org The key step involves the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. chemrxiv.org The resulting diester is then saponified and subsequently decarboxylated to yield the target carboxylic acid. chemrxiv.orgprepchem.com This method has proven to be scalable, with syntheses being performed on the 100-gram scale. chemrxiv.org
The general sequence for the malonic ester synthesis of this compound is as follows:
Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide, to form the corresponding enolate. pressbooks.publibretexts.org
Dialkylation: The enolate then undergoes a double SN2 reaction with a 1,1-bis(halomethyl)cyclobutane derivative. pressbooks.pub
Hydrolysis and Decarboxylation: The resulting spiro[3.3]heptane-3,3-dicarboxylic ester is hydrolyzed to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final this compound. pressbooks.pubprepchem.com
| Starting Material | Reagents | Product | Yield | Reference |
| Diethyl malonate and 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 1. NaH, DMF; 2. NaOH, H₂O/EtOH; 3. Heat | 6-(Trifluoromethyl)this compound | 55% over 3 steps | chemrxiv.org |
| Diethyl malonate and 1,4-dibromobutane | NaOEt, EtOH | Cyclopentanecarboxylic acid | - | libretexts.org |
| 2,2-bis(bromomethyl)-1,3-propanediol | Malonic ester, base | Diester derivative with a cyclobutane structure | - | researchgate.net |
Rearrangements of Cyclopropane (B1198618) Derivatives
Rearrangement reactions of highly strained cyclopropane derivatives offer another pathway to the spiro[3.3]heptane core. A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.govnih.gov These intermediates can be generated in situ from the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.govresearchgate.net In the presence of an acid, such as methanesulfonic acid or aluminum chloride, the 1-bicyclobutylcyclopropanol undergoes a "strain-relocating" semipinacol rearrangement to afford a substituted spiro[3.3]heptan-1-one. nih.govnih.gov This process has been shown to be regio- and stereospecific, providing access to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net
Another rearrangement strategy involves the Meinwald oxirane rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane derivative to construct the functionalized spiro[3.3]heptane skeleton. nih.gov This approach has been utilized in the synthesis of spirocyclic glutamic acid analogs. nih.gov
Double Substitution Reactions between Di-electrophiles and Di-nucleophiles
The construction of the spiro[3.3]heptane core can be efficiently achieved through the double substitution reaction between a di-electrophile and a di-nucleophile. A prime example of this strategy is the reaction of 1,1-bis(bromomethyl)cyclobutane (a di-electrophile) with a malonate ester (a di-nucleophile precursor), as detailed in the Alkylation of Malonate Esters section. chemrxiv.org
This approach has also been extended to the synthesis of heteroatom-containing spiro[3.3]heptanes. For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane involves an intramolecular substitution to form an oxetane (B1205548) ring, followed by an intermolecular substitution with an amine. rsc.org Similarly, 2-thia-6-azaspiro[3.3]heptane has been synthesized via a four-step sequence involving oxetane opening, bromination, thietane (B1214591) formation, and deprotection. rsc.org
| Di-electrophile | Di-nucleophile/Precursor | Product | Reference |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | 6-(Trifluoromethyl)spiro[3.3]heptane-3,3-dicarboxylate | chemrxiv.org |
| 1,1-bis(bromomethyl)-1,3-propanediol derivative | Malonic ester | Diester with cyclobutane structure | researchgate.net |
| Tribromide starting material | Benzylamine | N-benzylated 2-oxa-6-spiro[3.3]heptane | rsc.org |
Modern Catalytic Strategies for Spiro[3.3]heptane Core Assembly
In addition to classical methods, modern catalytic strategies have emerged as powerful tools for the construction of the spiro[3.3]heptane core, offering improved efficiency and selectivity.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions represent a highly attractive approach for the synthesis of complex cyclic systems, including spiro[3.3]heptanes. nih.gov These reactions can assemble multiple components in a single step with high atom economy. nih.gov While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the general principles of transition-metal-catalyzed cycloadditions are applicable. For instance, catalytic enantioselective [3+3] cycloadditions using spirocyclic donor-acceptor cyclopropanes have been developed for the synthesis of other spirocyclic systems and demonstrate the potential of this approach. nih.gov The development of suitable catalysts and reaction partners could enable the direct and asymmetric synthesis of the spiro[3.3]heptane core.
A thermal reaction, which can be considered a related transformation, involves the reaction of an N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a base to yield spiro[3.3]heptanones. chemrxiv.orgresearchgate.net This method has been shown to be efficient on a multigram scale. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| N,N-dimethylamide of cyclobutane carboxylic acid | Alkene | Triflic anhydride, collidine/lutidine | Spiro[3.3]heptanone | chemrxiv.orgresearchgate.net |
| Spirocyclopropyl oxindole | Aldonitrone/Ketonitrone | (Not specified) | Spirocyclic tetrahydro-1,2-oxazines | nih.gov |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spirocyclic compounds. rice.edunih.govrsc.org In the context of spiro[3.3]heptane analogs, organocatalytic strategies often involve cascade reactions that can rapidly build molecular complexity from simple starting materials. For instance, the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, catalyzed by a chiral phosphoric acid, can produce spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity. rice.edunih.gov While not directly yielding this compound, these methods showcase the potential of organocatalysis to construct spirocyclic systems with high stereocontrol. rice.edursc.orgrsc.org The development of organocatalytic methods specifically targeting the spiro[3.3]heptane core remains an active area of research.
Flow Chemistry Applications in Spiro[3.3]heptane Synthesis
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.govscielo.brvapourtec.comillinois.edu These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates, which can be characteristic of certain cycloaddition reactions used in spiro[3.3]heptane synthesis. nih.gov
The application of flow chemistry can allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. nih.govillinois.edu For example, photochemical reactions, which can be challenging to scale up in batch due to light penetration issues, can be efficiently performed in flow reactors. scielo.br While specific examples of the complete synthesis of this compound in flow are not extensively documented, the principles of flow chemistry are well-suited to optimize the individual steps, such as the [2+2] cycloadditions, involved in its synthesis. researchgate.net The ability to telescope multiple reaction steps in a continuous flow setup also presents an attractive strategy for the efficient production of spiro[3.3]heptane derivatives. nih.gov
Modular and Divergent Synthetic Pathways to Functionalized Spiro[3.3]heptane-Carboxylic Acids
The ability to introduce a variety of functional groups onto the spiro[3.3]heptane scaffold is crucial for its application in medicinal chemistry. Modular and divergent synthetic strategies, which allow for the preparation of a library of analogs from a common intermediate, are therefore highly valuable.
Synthesis from Keteneiminium Salts and Alkenes
A powerful and modular approach to substituted spiro[3.3]heptanones involves the reaction of keteneiminium salts with alkenes. researchgate.netchemrxiv.org This method allows for the construction of the spirocyclic core with a degree of substitution determined by the choice of the starting amide and alkene. researchgate.netchemrxiv.org
The general procedure involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base, such as collidine or lutidine, to generate a keteneiminium salt in situ. researchgate.net This reactive intermediate then undergoes a [2+2] cycloaddition with the alkene to form a cyclobutanone (B123998). This process can be repeated with a cyclobutylidene derivative to construct the second cyclobutane ring, affording the spiro[3.3]heptanone. chemrxiv.org A variety of substituted spiro[3.3]heptanes can be accessed by varying the substituents on both the alkene and the amide precursor. researchgate.netchemrxiv.org For example, using N,N-dimethylacetamide and substituted cyclobutylidenes can lead to the formation of spiro[3.3]heptanes with substituents on the cyclobutane rings. chemrxiv.org
Utilization of Common Precursors (e.g., Cyclobutanone Derivatives, 3-Oxocyclobutanecarboxylic Acid)
The use of readily available or easily synthesized cyclobutanone derivatives serves as a cornerstone for many divergent synthetic routes to functionalized spiro[3.3]heptane-carboxylic acids. google.comchemrxiv.org A key precursor in this regard is 3-oxocyclobutanecarboxylic acid. patsnap.comguidechem.comgoogle.com
A common strategy involves the construction of the spiro[3.3]heptane core from a pre-existing cyclobutanone. For instance, a practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks starts from a commercially available cyclobutanone derivative. chemrxiv.org This is converted to 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which then undergoes double alkylation with diethyl malonate to form the spiro[3.3]heptane core. chemrxiv.org Saponification and subsequent thermal decarboxylation of the resulting dicarboxylic acid afford the desired monofunctionalized spiro[3.3]heptane carboxylic acid. chemrxiv.orgprepchem.com
Another versatile approach utilizes 2-(hydroxymethyl)cyclobutanone derivatives. nih.gov These can be accessed through straightforward functional group interconversions and serve as a platform for further elaboration. nih.gov For example, olefination of a protected 2-(hydroxymethyl)cyclobutanone can provide an alkene that is then subjected to a [2+2] cycloaddition with dichloroketene (B1203229) to build the second cyclobutane ring. nih.gov Reductive dechlorination, deprotection, and oxidation can then furnish the desired 6-oxospiro[3.3]heptane-1-carboxylic acid. nih.gov
The following table summarizes some key precursors and their role in the synthesis of functionalized spiro[3.3]heptanes:
| Precursor | Synthetic Utility | Resulting Spiro[3.3]heptane Derivative |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Double alkylation with a malonate ester followed by hydrolysis and decarboxylation | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid |
| 2-(Hydroxymethyl)cyclobutanone derivative | Olefination followed by [2+2] cycloaddition, reduction, and oxidation | 6-Oxospiro[3.3]heptane-1-carboxylic acid |
| 3-Oxocyclobutanecarboxylic acid | Can be used to synthesize various substituted cyclobutane intermediates | A versatile starting point for various functionalized spiro[3.3]heptanes |
These modular approaches, leveraging common and versatile precursors, provide a powerful toolbox for the synthesis of a wide range of spiro[3.3]heptane-carboxylic acids and their derivatives, paving the way for further exploration of this important chemical space.
Multi-Step Organic Reactions for Spirocyclic Amino Acid Derivatives
The introduction of an amino acid moiety onto the spiro[3.3]heptane framework requires multi-step synthetic sequences, often involving classical organic reactions adapted for this specific scaffold. These methods provide access to conformationally restricted analogs of natural amino acids like ornithine and γ-aminobutyric acid (GABA). researchgate.netresearchgate.net
One prominent approach is the Bucherer-Bergs hydantoin (B18101) synthesis . This reaction, when applied to a spirocyclic ketone, can be subsequently cleaved to yield the target α-amino acid. researchgate.net Another effective method involves the Curtius rearrangement of a spirocyclic acyl azide (B81097), derived from the corresponding carboxylic acid, to install the amine functionality. researchgate.netresearchgate.net This sequence often begins with the monohydrolysis of commercially available spirocyclic diesters. researchgate.net
For the synthesis of chiral amino acid derivatives, the Strecker reaction has been successfully employed. nih.gov In a reported divergent synthesis of glutamic acid analogs built on the spiro[3.3]heptane scaffold, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was a key step. nih.gov While the diastereoselectivity was low to moderate, it allowed for the chromatographic separation and isolation of all pure stereoisomers. nih.gov
Table 1: Selected Multi-Step Methods for Spirocyclic Amino Acid Synthesis This table is interactive. You can sort and filter the data.
| Synthetic Method | Key Intermediate(s) | Target Derivative Type | Reference |
|---|---|---|---|
| Bucherer-Bergs Synthesis | Spirocyclic ketone, Hydantoin | α-Amino acid | researchgate.net |
| Curtius Rearrangement | Spirocyclic diester, Acyl azide | α-Amino acid | researchgate.netresearchgate.net |
| Strecker Reaction | Spirocyclic ketone, Ellman's sulfinamide | Chiral α-amino acid | nih.gov |
Convergent Synthetic Strategies for Building Blocks
Convergent synthesis offers an efficient route to complex molecules by preparing separate fragments of the target structure and then assembling them late in the synthetic sequence. This approach is particularly effective for constructing functionalized spiro[3.3]heptane building blocks. researchgate.netresearchgate.net A common convergent strategy involves the double alkylation of a suitable precursor with a 1,1-bis(halomethyl)cyclobutane derivative to form the spirocyclic core. chemrxiv.org
A practical and scalable synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks illustrates this principle. chemrxiv.org The process begins with a commercially available cyclobutanone derivative to prepare a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, on a large scale. chemrxiv.org The construction of the second ring to form the spiro[3.3]heptane core is then achieved through double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or diethyl malonate. chemrxiv.org Subsequent hydrolysis and decarboxylation of the malonate-derived diester affords the desired spiro[3.3]heptane carboxylic acid. chemrxiv.orgprepchem.com This convergent approach provides access to a wide array of mono- and bifunctional building blocks, including carboxylic acids, amines, and alcohols. researchgate.netchemrxiv.org
Another example is the synthesis of 6,6-difluorospiro[3.3]heptane building blocks, which also employs a convergent strategy from a common precursor to generate a library of 2-mono- and 2,2-bifunctionalized derivatives. researchgate.net Similarly, a divergent approach has been reported for regio- and stereoisomers of glutamic acid analogs, where the spiro[3.3]heptane scaffold is formed from a common O-silylated 2-(hydroxymethyl)cyclobutanone precursor. nih.gov The second cyclobutane ring is constructed using either a dichloroketene addition or a Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.gov
Table 2: Example of a Convergent Synthesis Step This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | Double alkylation / Cyclization | Spiro[3.3]heptane dicarboxylate | chemrxiv.org |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | TosMIC | Double alkylation / Cyclization | Spiro[3.3]heptane derivative | chemrxiv.org |
Scalability and Industrial Relevance in Synthetic Design
The utility of spiro[3.3]heptane derivatives in drug discovery necessitates synthetic routes that are not only efficient but also scalable for industrial production. Research efforts have focused on developing robust protocols that can be performed on a preparative scale. researchgate.net
The convergent synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has been successfully scaled up, yielding up to 118 grams in a single run. chemrxiv.org The key intermediate for this process, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale, demonstrating the industrial feasibility of the initial steps. chemrxiv.org Similarly, a library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks was obtained on a multigram scale, with yields up to 302 grams. researchgate.net
Table 3: Reported Scales of Synthesis for Spiro[3.3]heptane Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Reported Scale | Reference |
|---|---|---|
| 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | 118 g | chemrxiv.org |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 0.5 kg | chemrxiv.org |
| 6-Fluoro-spiro[3.3]heptane building blocks | up to 302 g | researchgate.net |
| Spiro[3.3]heptane-derived α-amino acids | up to 22.5 g | researchgate.netresearchgate.net |
Green Chemistry Principles in Spiro[3.3]heptane-Carboxylic Acid Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com Principle #3, "Less Hazardous Chemical Synthesis," advocates for using and generating substances that possess little or no toxicity to human health and the environment whenever practicable. youtube.com
While specific literature explicitly detailing the application of green chemistry principles to the synthesis of this compound is limited, the existing synthetic methodologies can be evaluated through this lens. For instance, the Knoevenagel condensation, which can be used to form C=C bonds, is noted as a method that can avoid expensive, reactive, and sensitive reagents like n-BuLi or palladium catalysts, which are common in other coupling reactions. researchgate.net This aligns with the goal of reducing the use of hazardous materials.
Many of the reported syntheses for spiro[3.3]heptane derivatives rely on robust, high-yielding reactions. High efficiency and yield reduce waste and improve atom economy, which are core tenets of green chemistry. The development of scalable syntheses also contributes to greener processes, as optimization for industrial scale often involves minimizing waste, energy consumption, and the use of hazardous solvents. researchgate.net
However, some established routes still employ hazardous reagents. For example, the conversion of a bromide precursor to a carboxylic acid using n-butyllithium (nBuLi) followed by quenching with dry ice (solid CO₂) involves a pyrophoric reagent. chemrxiv.org Future research could focus on developing alternative, less hazardous routes. The use of flow chemistry, as demonstrated in the synthesis of a strained azabicyclo[1.1.0]butyl intermediate for an azaspiro[3.3]heptane, can also contribute to safer processes by allowing for better control over reaction conditions and minimizing the handling of unstable intermediates. researchgate.net The continued search for safer and more environmentally friendly processes remains a priority for chemists in both academic and industrial settings. youtube.com
Chemical Transformations and Reactivity of Spiro 3.3 Heptane 3 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
Oxidation Reactions to Form Carboxylic Acid Derivatives
Another relevant transformation is the thermal decarboxylation of spiro[3.3]heptane-3,3-dicarboxylic acid, which upon heating, eliminates carbon dioxide to form spiro[3.3]heptane-2-carboxylic acid. prepchem.com
Reduction Reactions to Alcohols or Other Reduced Forms
The carboxylic acid group of spiro[3.3]heptane-3-carboxylic acid and its derivatives can be reduced to the corresponding primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. khanacademy.orgimperial.ac.uk Borane (BH₃) is another reagent capable of reducing carboxylic acids, often with greater chemoselectivity, meaning it can reduce a carboxylic acid in the presence of other functional groups like ketones or esters. khanacademy.org This selective reduction is valuable in complex molecule synthesis.
The general mechanism for reduction with LiAlH₄ involves an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, followed by nucleophilic attack of another hydride on the carbonyl carbon of the resulting carboxylate. khanacademy.org This ultimately leads to the formation of a primary alcohol after an acidic workup. khanacademy.org
Substitution Reactions of Carboxylic Acid Groups
The carboxylic acid group can undergo nucleophilic acyl substitution to form various derivatives. A common transformation is the conversion to an acid chloride by reacting the carboxylic acid with thionyl chloride (SOCl₂). pressbooks.pub This acid chloride is a more reactive derivative and can be readily converted into other functional groups.
For example, acid chlorides can be reacted with a carboxylic acid salt to form an anhydride (B1165640). youtube.com They can also be reacted with organocuprate reagents, known as Gilman reagents, to form ketones. youtube.com
Esterification and Hydrolysis Sequences
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. pressbooks.pub This reaction is reversible, and the equilibrium can be shifted towards ester formation by using an excess of the alcohol. pressbooks.pub Conversely, hydrolysis of the ester back to the carboxylic acid is favored by the presence of excess water. pressbooks.pub
The synthesis of ethyl spiro[3.3]heptane-2-carboxylate has been reported, indicating the feasibility of esterification reactions with this scaffold. chemicalbook.com The mechanism of acid-catalyzed esterification and hydrolysis is thought to proceed through a highly reactive acylium ion intermediate. rsc.org
Functional Group Interconversions from Other Motifs
Functional group interconversions (FGI) are crucial for synthesizing derivatives of this compound. For instance, a common precursor, a protected 2-(hydroxymethyl)cyclobutanone (B2923102), can be used to synthesize various spiro[3.3]heptane derivatives through a series of reactions including olefination, cycloaddition, and oxidation. nih.gov The Curtius reaction can be employed to convert a carboxylic acid into an aniline (B41778) derivative. chemrxiv.org
An early synthesis of a spiro[3.3]heptane dicarboxylic acid, known as Fecht's acid, involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, followed by hydrolysis and decarboxylation. wikipedia.orgresearchgate.net This demonstrates the conversion of an ester to a carboxylic acid as a key step.
Reactions Involving the Spiro[3.3]heptane Core
While the carboxylic acid moiety is the primary site for many reactions, the spiro[3.3]heptane core itself can participate in or influence chemical transformations. The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold is a key feature that has led to its use as a bioisostere for a benzene (B151609) ring in medicinal chemistry. nih.gov
Reactions that modify the core structure are less common but can be achieved. For example, the synthesis of functionalized spiro[3.3]heptanes can be accomplished through the thermal reaction of an N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with various alkenes. chemrxiv.org Furthermore, the synthesis of spiro[3.3]heptane carbene and its subsequent rearrangement has been studied. researchgate.net
The table below summarizes some of the key reactions discussed:
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) | Reference(s) |
| Oxidation | 6-Hydroxyspiro[3.3]heptane-1-carboxylic acid | RuCl₃, NaIO₄ | 6-Oxospiro[3.3]heptane-1-carboxylic acid | nih.gov |
| Decarboxylation | Spiro[3.3]heptane-3,3-dicarboxylic acid | Heat | Spiro[3.3]heptane-2-carboxylic acid | prepchem.com |
| Reduction | Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | khanacademy.orgimperial.ac.uk |
| Substitution | Carboxylic Acid | SOCl₂ | Acid Chloride | pressbooks.pub |
| Esterification | Carboxylic Acid, Alcohol | Acid Catalyst | Ester | pressbooks.pub |
| Hydrolysis | Ester | Water, Acid/Base Catalyst | Carboxylic Acid | pressbooks.pub |
| Functional Group Interconversion | Carboxylic Acid | (COCl)₂, NaN₃, heat, H₂O | Aniline | chemrxiv.org |
Modifications of Ketone Intermediates
Ketone intermediates are pivotal in the functionalization of the spiro[3.3]heptane framework. A range of chemical modifications can be performed on these ketones to introduce diverse functionalities.
One common transformation is the Wolff-Kishner reduction , which deoxygenates the ketone to the corresponding methylene (B1212753) group. For instance, a ketone precursor to a spiro[3.3]heptane bromide was successfully reduced under these conditions. This bromide can then be further functionalized, for example, by treatment with n-butyllithium followed by quenching with an electrophile like trimethyl borate (B1201080) or dry ice to yield the corresponding boronic acid or carboxylic acid, respectively Current time information in Le Flore County, US..
Reductive amination offers a direct route to introduce amine functionalities. The reaction of a spiro[3.3]heptane ketone with an amine, such as benzylamine, followed by reduction, can yield the corresponding secondary amine. Subsequent deprotection, for instance by hydrogenolysis if a benzyl (B1604629) group is used, provides the primary amine Current time information in Le Flore County, US..
Furthermore, ketones can be readily reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) Current time information in Le Flore County, US.. These alcohols can then serve as precursors for other functional groups. For example, they can be converted to mesylates and subsequently displaced by nucleophiles like sodium azide (B81097) to introduce an azido (B1232118) group, which can be reduced to an amine Current time information in Le Flore County, US..
The table below summarizes some key modifications of spiro[3.3]heptane ketone intermediates.
Table 1: Modifications of Spiro[3.3]heptane Ketone Intermediates
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Spiro[3.3]heptane ketone | H₂NNH₂, KOH, ethylene (B1197577) glycol | Spiro[3.3]heptane | Wolff-Kishner Reduction |
| Spiro[3.3]heptane ketone | 1. Benzylamine, 2. H₂/Pd | Spiro[3.3]heptyl-amine | Reductive Amination |
| Spiro[3.3]heptane ketone | LiAlH₄ | Spiro[3.3]heptan-ol | Reduction |
Olefination Reactions (e.g., Tebbe Protocol, Wittig Reaction)
Olefination reactions are crucial for converting the carbonyl group of ketone intermediates into a carbon-carbon double bond, providing a gateway to further functionalization. The Wittig and Tebbe reactions are two prominent examples employed in the chemistry of spiro[3.3]heptane derivatives.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide to convert a ketone to an alkene, has been explored in the synthesis of spiro[3.3]heptane systems. However, its success can be substrate-dependent. In the synthesis of certain spirocyclic glutamic acid analogs, the standard Wittig reaction failed to yield the desired product from a protected 2-(hydroxymethyl)cyclobutanone derivative wikipedia.org. This highlights a potential limitation of the Wittig reaction with sterically hindered or sensitive spirocyclic ketones.
In cases where the Wittig reaction is unsuccessful, the Tebbe protocol has proven to be a powerful alternative. The Tebbe reagent, a titanium-based methyleneating agent, is often more reactive and less basic than Wittig reagents, making it suitable for substrates prone to side reactions like enolization. For the aforementioned 2-(hydroxymethyl)cyclobutanone derivative where the Wittig reaction failed, the Tebbe olefination was successfully employed to install the required methylene group wikipedia.orgrsc.org.
The choice between the Wittig and Tebbe reactions is therefore a critical consideration in the synthetic design of complex spiro[3.3]heptane derivatives, with the Tebbe reagent offering a more robust solution for challenging substrates.
Table 2: Comparison of Olefination Reactions for a Spiro[3.3]heptane Precursor
| Reaction | Reagent | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide | O-silylated 2-(hydroxymethyl)cyclobutanone | Failed | wikipedia.org |
Fluorination Strategies for Spiro[3.3]heptane Carboxylic Acid Derivatives
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making fluorination a key strategy in medicinal chemistry. Several methods have been developed for the fluorination of spiro[3.3]heptane carboxylic acid derivatives and their precursors.
A common approach is deoxofluorination , where a carbonyl group is converted into a difluoromethylene group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs (e.g., morpho-DAST) are frequently used for this transformation Current time information in Le Flore County, US.chemicalbook.com. The reaction of a spiro[3.3]heptane ketone with morpho-DAST, for example, can yield the corresponding gem-difluorospiro[3.3]heptane Current time information in Le Flore County, US.. This transformation is particularly valuable for creating non-flattened, fluorinated building blocks for drug discovery chemicalbook.com.
Another strategy involves the direct fluorination of C-H bonds. Palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids has been reported, offering a direct route to fluorinated carboxylic acids without the need for pre-functionalization google.com. This method relies on a Pd(II)/Pd(IV) catalytic cycle and the rational design of an oxidizing reagent.
Furthermore, fluorinated spiro[3.3]heptane building blocks can be synthesized from fluorinated precursors. For instance, a multi-step synthesis starting from a fluorinated cyclobutane derivative has been used to construct a 6-fluoro-spiro[3.3]heptane scaffold nih.gov.
The table below outlines some of the fluorination strategies applied to spiro[3.3]heptane systems.
Table 3: Fluorination Strategies for Spiro[3.3]heptane Derivatives
| Strategy | Reagent | Substrate | Product |
|---|---|---|---|
| Deoxofluorination | morpho-DAST | Spiro[3.3]heptane ketone | gem-Difluorospiro[3.3]heptane |
| C-H Fluorination | Pd(OAc)₂, AgF, Oxidant | Carboxylic Acid | β-Fluorinated Carboxylic Acid |
Rearrangement Reactions
Rearrangement reactions provide elegant and often powerful methods for the construction of complex molecular architectures, and the spiro[3.3]heptane framework is no exception. Two notable examples are the semipinacol rearrangement and the Meinwald oxirane rearrangement.
A semipinacol rearrangement has been developed for the expedient synthesis of spiro[3.3]heptan-1-ones jocpr.com. This reaction involves the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent. The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with an acid such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), undergoes a strain-relocating semipinacol rearrangement to afford the spiro[3.3]heptan-1-one jocpr.com. This method is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones jocpr.com.
The Meinwald oxirane rearrangement has been utilized in the synthesis of 1,6-disubstituted spiro[3.3]heptane cores wikipedia.org. This reaction involves the rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative to a spiro[3.3]heptanone. This approach was a key step in the synthesis of diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids, which are precursors to spirocyclic glutamic acid analogs wikipedia.org.
Table 4: Rearrangement Reactions in Spiro[3.3]heptane Synthesis
| Rearrangement Type | Key Intermediate | Product |
|---|---|---|
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol | Spiro[3.3]heptan-1-one |
Cross-Coupling Reactions (e.g., Pd-catalyzed)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity jocpr.comresearchgate.net. These reactions are invaluable for the derivatization of the spiro[3.3]heptane scaffold.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate, is a widely used cross-coupling reaction rsc.orgnih.gov. Spiro[3.3]heptane boronic acids or their esters can be coupled with aryl or vinyl halides to introduce aromatic or olefinic moieties onto the spirocyclic core. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to the specific substrates.
The Heck reaction provides another powerful tool for C-C bond formation, coupling an unsaturated halide or triflate with an alkene wikipedia.orgorganic-chemistry.org. This reaction can be used to introduce alkenyl groups onto a spiro[3.3]heptane derivative bearing a halide or triflate functional group. Intramolecular Heck reactions have also been employed to construct complex polycyclic systems incorporating the spiro[3.3]heptane motif nih.gov.
Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , can be used to form carbon-nitrogen bonds, allowing for the introduction of amine functionalities onto the spiro[3.3]heptane framework nih.govrsc.org.
The table below provides a general overview of Pd-catalyzed cross-coupling reactions applicable to spiro[3.3]heptane derivatives.
Table 5: Palladium-Catalyzed Cross-Coupling Reactions for Spiro[3.3]heptane Derivatives
| Reaction Name | Spiro[3.3]heptane Reagent | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl/Vinyl Halide/Triflate | C(sp³)-C(sp²) |
| Heck Reaction | Halide/Triflate | Alkene | C(sp³)-C(sp²) |
Detection and Characterization of Reaction Intermediates
Understanding the mechanisms of the chemical transformations of this compound and its derivatives requires the detection and characterization of often short-lived reaction intermediates. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is highly sensitive for detecting charged or chargeable intermediates in reaction mixtures rsc.orgnih.gov. For instance, in palladium-catalyzed cross-coupling reactions, ESI-MS can be used to observe catalytic species in different oxidation states and ligation spheres, providing insights into the catalytic cycle. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help to elucidate the structure of these intermediates rsc.orgnih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about reaction components in solution. While intermediates are often present at low concentrations, specialized NMR techniques, such as in-situ monitoring, can be used to track their formation and consumption over the course of a reaction. For stable spiro[3.3]heptane derivatives and, in some cases, more persistent intermediates, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are routinely used for complete structural elucidation chemicalbook.comchemrxiv.org.
In rearrangement reactions, such as the semipinacol rearrangement leading to spiro[3.3]heptan-1-ones, the detection of proposed intermediates like cyclopropylcarbinyl cations can be challenging due to their high reactivity. In such cases, the characterization of stable products and byproducts, combined with computational studies, can provide indirect evidence for the transient species involved.
Stereochemistry and Conformational Analysis of Spiro 3.3 Heptane 3 Carboxylic Acid and Its Derivatives
Chiral Properties and Non-Equivalence of Protons in Spiro[3.3]heptanes
The spiro[3.3]heptane framework, composed of two cyclobutane (B1203170) rings sharing a single carbon atom, is inherently rigid. researchgate.net This rigidity plays a crucial role in the stereochemistry of its derivatives. Substituted spiro[3.3]heptanes can exhibit axial chirality, a feature that arises from the non-planar arrangement of the rings. researchgate.netstackexchange.com This is analogous to the chirality observed in allenes and biphenyls, where rotation around a bond is restricted. stackexchange.com
Due to this fixed, non-planar geometry, the protons on the cyclobutane rings can become non-equivalent. This means that even protons on the same carbon atom (geminal protons) or on different but symmetrically related carbons can have different chemical environments. This non-equivalence is readily observable in their nuclear magnetic resonance (NMR) spectra, providing valuable information about the molecule's conformation.
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, including the use of chiral auxiliaries and enzymatic methods.
Chiral Auxiliary-Mediated Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This approach has been successfully applied to the synthesis of chiral spiro[3.3]heptane derivatives.
Strecker Reaction: The Strecker synthesis, a method for producing α-amino acids, can be rendered asymmetric by using a chiral amine auxiliary. nih.gov For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions. nih.gov This methodology has been adapted for the synthesis of spirocyclic amino acids, where the chiral auxiliary directs the addition of cyanide to a spirocyclic imine, leading to the formation of a specific diastereomer. nih.gov
Ellman's Sulfinamide: N-tert-Butanesulfinamide, also known as Ellman's sulfinamide, is another powerful chiral auxiliary. researchgate.net It has proven to be particularly effective in the synthesis of chiral amines. researchgate.net In the context of spiro[3.3]heptanes, Ellman's sulfinamide has been used in the diastereoselective addition of nucleophiles to spirocyclic imines, affording chiral amines with high diastereoselectivity. nih.gov Studies have shown that Ellman's sulfinamide can be more beneficial than other auxiliaries like (R)-α-phenylglycinol, as the resulting adducts are often more stable and easier to separate chromatographically. nih.gov
| Chiral Auxiliary | Reaction Type | Key Features |
| (R)-phenylglycine amide | Strecker Reaction | Induces diastereoselectivity in the formation of α-amino nitriles. nih.gov |
| Ellman's Sulfinamide | Addition to Imines | Produces stable adducts, allowing for efficient separation of diastereomers. nih.gov |
Enzymatic Resolution of Racemic Derivatives
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, leaving the other unreacted. Lipases are a common class of enzymes used for this purpose. unipd.it
In the case of spiro[3.3]heptane derivatives, racemic mixtures of alcohols or esters can be resolved through enzyme-catalyzed hydrolysis or transesterification. rsc.org For example, pig liver esterase (PLE) has been used to asymmetrically hydrolyze 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding an axially chiral bis(hydroxymethyl) derivative with moderate optical purity. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved via enantioselective enzyme-catalyzed hydrolysis. rsc.org
| Enzyme | Substrate Type | Reaction | Outcome |
| Pig Liver Esterase (PLE) | Tetraacetate | Asymmetric Hydrolysis | Chiral diol with moderate enantiomeric excess. rsc.org |
| Various Lipases | Racemic Esters/Alcohols | Enantioselective Hydrolysis/Acylation | Separation of enantiomers. unipd.itrsc.org |
Enzyme-Catalysed Asymmetric Synthesis
Beyond resolution, enzymes can also be employed for the asymmetric synthesis of chiral molecules from prochiral starting materials. nih.gov This approach offers the advantage of directly producing the desired enantiomer, potentially with high enantiomeric excess.
Alcohol dehydrogenases (ADHs) have been utilized for the asymmetric reduction of prochiral ketones. For instance, the reduction of a prochiral 4-alkylidene cyclohexanone (B45756) using an ADH can lead to the formation of an axially chiral alcohol with high enantioselectivity. researchgate.net This strategy could be conceptually extended to the synthesis of chiral spiro[3.3]heptane derivatives containing a ketone functionality.
Diastereoselective Synthesis and Separation
When a molecule contains more than one stereocenter, diastereomers can be formed. The selective synthesis of one diastereomer over others is known as diastereoselective synthesis. In the context of spiro[3.3]heptane-3-carboxylic acid derivatives, the introduction of a second stereocenter, in addition to the inherent chirality of the spirocyclic core, can lead to the formation of diastereomers.
The modified Strecker reaction using Ellman's sulfinamide, as mentioned earlier, often exhibits low to moderate diastereoselectivity. nih.gov However, the resulting diastereomers can typically be separated using chromatographic techniques, allowing for the isolation of each stereoisomer in pure form. nih.gov The absolute configuration of these separated diastereomers can then be determined using methods such as X-ray crystallography. nih.gov
Conformational Rigidity and 3D Shape Analysis
The spiro[3.3]heptane scaffold is characterized by its significant conformational rigidity. researchgate.net The two cyclobutane rings are held in a fixed, perpendicular orientation by the central spiro carbon atom. wikipedia.org This rigidity imparts a well-defined three-dimensional shape to the molecule, which is a key reason for its increasing use as a bioisostere for benzene (B151609) and other aromatic rings in drug design. nih.gov
The replacement of a flat aromatic ring with a rigid, three-dimensional spiro[3.3]heptane core can lead to improved pharmacological properties by providing a better-defined orientation of substituents for interaction with biological targets. nih.gov The non-coplanar arrangement of the exit vectors from the spiro[3.3]heptane core further contributes to its unique spatial properties. chemrxiv.org
The precise geometry of spiro[3.3]heptane derivatives can be determined using techniques like X-ray crystallography. For example, the crystal structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid has been determined at low temperatures, providing detailed information about its molecular dimensions and absolute configuration. wikipedia.org
Comparison with Other Cyclic Systems (e.g., Cyclohexanes)
The spiro[3.3]heptane framework, due to its rigid and well-defined three-dimensional structure, serves as a valuable scaffold in medicinal chemistry and material science. Its properties are often best understood by comparison with more common cyclic systems, particularly cyclohexane (B81311). While both are saturated carbocycles, their conformational behavior and the spatial arrangement of their substituents differ significantly.
The spiro[3.3]heptane system is composed of two cyclobutane rings fused at a single carbon atom, the spirocenter. wikipedia.org This arrangement locks the molecule into a relatively rigid conformation, in stark contrast to the dynamic nature of cyclohexane. Cyclohexane is known for its rapid interconversion between two low-energy chair conformations, passing through higher-energy twist-boat and boat forms. researchgate.net This conformational flexibility means that substituents on a cyclohexane ring can exist in either axial or equatorial positions, which are in equilibrium.
In contrast, the spiro[3.3]heptane core is significantly more constrained. The puckering of the two cyclobutane rings is fixed, leading to a structure with defined, non-planar geometry. chemrxiv.org This rigidity makes spiro[3.3]heptane derivatives attractive as conformationally restricted isosteres or surrogates for substituted cyclohexanes. researchgate.net For instance, research has shown that (1S,4s,6R)- and (1R,4s,6S)-spiro[3.3]-heptanes can act as restricted surrogates of trans-1,3-disubstituted cyclohexanes. researchgate.net This mimicry is possible because the spirocyclic scaffold can position functional groups at distances and with spatial orientations that are comparable to those in specific cyclohexane conformers. researchgate.netresearchgate.net
The primary structural differences arise from the inherent strain and geometry of the cyclobutane rings compared to the strain-free chair conformation of cyclohexane. researchgate.net In spiro[3.3]heptane, the bond angles are compressed relative to the ideal tetrahedral angle of 109.5°, a characteristic of the cyclobutane ring. This contrasts with the bond angles in a chair cyclohexane, which are very close to the ideal value. nih.gov The fixed nature of the spiro[3.3]heptane skeleton provides a stable and predictable platform for orienting substituents in space. nih.govresearchgate.net
| Feature | Spiro[3.3]heptane Scaffold | Cyclohexane Scaffold |
| Conformational Flexibility | Rigid, conformationally restricted | Flexible, undergoes rapid chair-flip interconversion |
| Dominant Conformation | Fixed puckered conformation | Low-energy chair conformation |
| Substituent Orientation | Fixed spatial disposition (pseudo-axial/pseudo-equatorial) | Dynamic equilibrium between axial and equatorial positions |
| Primary Application as Mimic | Used as a restricted isostere for 1,3-disubstituted cyclohexanes and para-substituted phenyl rings chemrxiv.orgresearchgate.net | Serves as a fundamental building block in organic chemistry |
| Internal Strain | Contains ring strain inherent to cyclobutane rings uu.nl | The chair form is largely considered strain-free researchgate.net |
Advanced Structural Characterization Methodologies
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For derivatives of the spiro[3.3]heptane scaffold, this technique is indispensable for confirming the spatial arrangement of substituents and the conformation of the cyclobutane (B1203170) rings.
In the context of medicinal chemistry, where precise stereochemistry is critical for biological activity, X-ray crystallography provides unequivocal proof of structure. For example, in the synthesis of a library of glutamic acid analogs built on the spiro[3.3]heptane scaffold, the absolute configuration of all isolated stereoisomers was successfully confirmed by X-ray crystallography. nih.gov This technique has also been used to validate the structures of numerous synthetic intermediates and final compounds containing the spiro[3.3]heptane core, ensuring structural integrity before further studies. chemrxiv.org The spatial structure of various spiro[3.3]heptane building blocks, including carboxylic acids, has been evaluated using X-ray diffraction studies. chemrxiv.orgchemrxiv.org
Table 1: Crystallographic Data for a Representative Spiro[3.3]heptane Derivative As a specific example, the crystallographic data for 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane (1) is presented below.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₈O₁₂S₄ |
| Molecular Weight (Mr) | 528.64 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 10.319 (1) |
| b (Å) | 14.233 (2) |
| c (Å) | 8.5187 (9) |
| α (°) | 97.87 (1) |
| β (°) | 104.08 (1) |
| γ (°) | 98.86 (1) |
| Volume (V) (ų) | 1179.0 (6) |
| Temperature (K) | 298 (1) |
| Ring Puckering Angles | 12.9 (7)° and 21.2 (5)° |
| Data sourced from a study on the structures of spiro[3.3]heptane derivatives. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Discrimination
While standard NMR is a cornerstone for determining molecular structure, it is typically "blind" to chirality; enantiomers produce identical NMR spectra in an achiral environment. nih.govnih.gov This is because the key spectral parameters, chemical shifts and spin-spin couplings, are identical for mirror-image forms. nih.gov
To achieve chiral discrimination using NMR, it is necessary to introduce a chiral element into the system, thereby creating diastereomeric environments that are spectroscopically distinct. Common strategies include:
Chiral Solvating Agents (CSAs): Adding a chiral solvent can induce separate signals for the enantiomers of a chiral solute.
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral reagent to form a mixture of diastereomers, which can then be distinguished by NMR.
Chiral Auxiliaries: In synthetic chemistry, chiral auxiliaries are often used to control stereochemistry. In the synthesis of spirocyclic glutamic acid analogs, a chiral sulfinamide auxiliary was employed, and the resulting diastereomers were separable and characterizable, with NMR being a key tool for analyzing the distinct products. nih.gov
The availability of ¹H NMR spectral data for spiro[3.3]heptane-3-carboxylic acid confirms its use in routine structural verification for this specific compound. chemicalbook.com Furthermore, detailed NMR studies, including supporting spectral data, are a common feature in research describing the synthesis of functionalized spiro[3.3]heptane building blocks. chemrxiv.org
Table 2: General NMR Characterization for this compound
| Technique | Purpose |
| ¹H NMR | Confirms the presence and connectivity of hydrogen atoms in the molecule. chemicalbook.com |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms. chemicalbook.com |
| 2D NMR | Establishes correlations between nuclei to confirm the overall structure. |
| General application of NMR techniques for organic structure elucidation. semanticscholar.org |
Exit Vector Plot (EVP) Analysis
Exit Vector Plot (EVP) analysis is a computational chemistry tool used to visualize and quantify the three-dimensional shape and substituent orientations of molecular scaffolds. This method is particularly valuable in medicinal chemistry for designing and comparing bioisosteres—molecules or groups that have similar chemical and physical properties and produce broadly similar biological effects.
For the spiro[3.3]heptane scaffold, which is often used as a conformationally restricted bioisostere for cyclohexane (B81311) or phenyl rings, EVP analysis provides a clear representation of how functional groups (the "exit vectors") are projected into three-dimensional space. researchgate.netnih.gov This allows for a direct comparison of the spatial arrangement of substituents on the spiro[3.3]heptane core with those on the scaffold it is intended to mimic.
Recent research on fluorinated spiro[3.3]heptane derivatives has explicitly utilized EVP analysis to characterize their spatial structure. chemrxiv.orgchemrxiv.org By evaluating the vectors originating from the core scaffold to its functional groups, chemists can better understand and predict how modifications to the spiro[3.3]heptane structure will influence its interaction with biological targets. This analysis helps in fine-tuning the design of novel drug candidates by ensuring that the exit vectors align optimally within a target's binding site. The comparison of these plots for different scaffolds, such as spiro[3.3]heptane and cyclohexane, has proven that specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4-disubstituted cyclohexanes. researchgate.net
Theoretical and Computational Studies on Spiro 3.3 Heptane 3 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of spiro[3.3]heptane-3-carboxylic acid. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.
Detailed research findings from DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The calculations would likely be performed using a basis set such as 6-311++G(d,p) to adequately describe the electronic distribution. nih.gov
Vibrational frequency calculations are also a standard output of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule. For instance, the characteristic vibrational modes such as the C=O stretch of the carboxylic acid group, typically appearing in the 1700-1750 cm⁻¹ region, and the O-H stretch, usually found between 2500-3300 cm⁻¹, would be identified and their wavenumbers calculated. researchgate.net Furthermore, electronic properties like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be computed. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
| Calculated Property | Typical DFT (B3LYP/6-311++G(d,p)) Value | Significance |
|---|---|---|
| Optimized C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| Optimized O-H Bond Length | ~0.97 Å | Relates to the acidity of the carboxylic acid proton. |
| C=O Vibrational Frequency | ~1740 cm⁻¹ | Corresponds to a strong absorption band in the IR spectrum. |
| HOMO Energy | ~ -7.0 eV | Represents the energy of the highest energy electrons, indicating the molecule's ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Represents the energy of the lowest energy empty orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.5 eV | A larger gap suggests higher stability and lower chemical reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding in a molecule. It provides a localized, chemical perspective on the electronic structure, which is complementary to the delocalized picture of molecular orbitals.
For this compound, an NBO analysis would reveal key insights into its stability and electronic properties. The analysis partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonding/antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
In the context of this compound, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the adjacent σ* antibonding orbitals. For example, a strong interaction between a lone pair on the carbonyl oxygen (LP(O)) and the σ(C-C) or σ(C-O) antibonding orbitals would indicate hyperconjugation, contributing to the stability of the carboxylic acid group. A study on a substituted cyclobutane (B1203170) derivative highlighted the importance of σ(C–H) → σ*(C–H) hyperconjugative interactions in stabilizing the ring structure. rsc.org
The table below presents hypothetical NBO analysis data for this compound, illustrating the types of interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on C=O | σ* (C-Calpha) | ~ 5.2 | Hyperconjugation, stabilizing the carbonyl group. |
| LP (O) on C-OH | σ* (C-Calpha) | ~ 4.8 | Hyperconjugation, influencing the conformation of the carboxyl group. |
| σ (C-H) | σ* (C-C) in ring | ~ 2.5 | Ring strain stabilization through hyperconjugation. |
| LP (O) on C=O | σ* (C-OH) | ~ 28.0 | Resonance within the carboxylic acid group. |
Prediction of Molecular Conformations and Energetics
The spiro[3.3]heptane scaffold is characterized by two cyclobutane rings joined at a central carbon atom. The cyclobutane rings themselves are not planar but are puckered. nih.gov This puckering introduces the possibility of different conformations for substituted spiro[3.3]heptanes.
For this compound, the carboxylic acid group can be in either an axial or an equatorial position relative to the puckered cyclobutane ring it is attached to. Computational studies on cyclobutanecarboxylic acid have shown that the equatorial conformer is generally more stable than the axial conformer due to reduced steric strain. researchgate.net A similar preference is expected for this compound.
The energy difference between these conformers can be calculated using methods like DFT. The puckering of the cyclobutane rings in a spiro[3.3]heptane derivative has been experimentally determined, with dihedral angles of 12.9° and 21.2° in one reported structure. nih.gov The exact puckering and the energetic preference for the axial versus equatorial conformer of the carboxylic acid group would be influenced by a balance of ring strain, torsional strain, and steric interactions.
The following table summarizes the likely conformations and their predicted relative stabilities.
| Conformer | Description | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| Equatorial | The carboxylic acid group is in an equatorial position on the puckered cyclobutane ring. | 0.0 (most stable) | > 95% |
| Axial | The carboxylic acid group is in an axial position on the puckered cyclobutane ring. | ~ 1.5 - 2.0 | < 5% |
Modeling of Reactivity and Reaction Pathways
Computational modeling is a valuable tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. nih.gov For this compound, this can involve modeling reactions such as deprotonation, esterification, or amide bond formation.
One approach is to calculate the electrostatic potential (ESP) map, which shows the charge distribution on the molecular surface. The ESP map would highlight the acidic nature of the carboxylic proton, showing a region of positive potential, and the nucleophilic character of the carbonyl oxygen, with its negative potential. This information helps in predicting sites for electrophilic and nucleophilic attack.
Furthermore, reaction pathways can be modeled by locating the transition state structures for a given reaction. For example, the esterification of this compound with an alcohol could be modeled to determine the activation energy of the reaction. This involves calculating the energy of the reactants, the tetrahedral intermediate, the transition state, and the products. Such calculations can help in understanding the reaction kinetics and in optimizing reaction conditions.
Synthetic routes to spiro[3.3]heptane derivatives often involve key steps like [2+2] cycloadditions or rearrangements. nih.gov Computational modeling could be used to investigate the feasibility and selectivity of these reactions. For instance, in the synthesis of a related spiro[3.3]heptane derivative, a Meinwald oxirane rearrangement was employed, and theoretical calculations could have been used to predict the favorability of the spiro[3.3]heptane product over other possible rearrangement products. nih.gov
The table below outlines how computational modeling could be applied to study various reactions of this compound.
| Reaction | Computational Model | Predicted Outcome/Insight |
|---|---|---|
| Deprotonation | Calculation of pKa; modeling the stability of the carboxylate anion. | Quantifies the acidity of the compound. The rigid spiro scaffold may influence the solvation and stability of the resulting anion. |
| Esterification | Transition state search for the addition-elimination mechanism. | Provides the activation energy barrier, which relates to the reaction rate. Can help in comparing the reactivity of the axial vs. equatorial conformers. |
| Radical Halogenation | Calculation of C-H bond dissociation energies (BDEs). | Identifies the most likely site for radical abstraction, predicting the regioselectivity of halogenation reactions on the spiro[3.3]heptane core. |
Applications and Research Horizons of Spiro 3.3 Heptane 3 Carboxylic Acid
Spiro[3.3]heptane Scaffolds as Building Blocks for Complex Molecules
The spiro[3.3]heptane unit, consisting of two cyclobutane (B1203170) rings joined at a single carbon, provides a conformationally restricted core that is highly attractive for chemical synthesis. nih.gov This structural rigidity allows for precise control over the spatial orientation of appended functional groups, a critical factor in determining a molecule's interaction with biological targets or its properties within a material.
Synthesis of Mono- and Bifunctional Building Blocks
A key advantage of the spiro[3.3]heptane system is the ability to prepare both mono- and bifunctionalized derivatives, which serve as versatile starting points for more complex structures. chemrxiv.orgchemrxiv.orgnih.gov Synthetic strategies often employ precursors that can be elaborated into a variety of building blocks, including those with alcohol, amine, carboxylic acid, and boronate ester functionalities. chemrxiv.orgchemrxiv.org For instance, ketones can be converted into carboxylic acids or amines through established chemical transformations. chemrxiv.orgresearchgate.net The development of scalable syntheses for these building blocks is crucial for their widespread application in drug discovery and materials science. chemrxiv.orgchemrxiv.orgnih.gov
The following table provides examples of functionalized spiro[3.3]heptane building blocks and their synthetic precursors.
| Precursor | Functionalized Building Block | Reference |
| Spiro[3.3]heptanone | Spiro[3.3]heptane carboxylic acid | chemrxiv.orgresearchgate.net |
| Spiro[3.3]heptanone | Spiro[3.3]heptane amine | chemrxiv.org |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 6-(Trifluoromethyl)spiro[3.3]heptane-derived building blocks | chemrxiv.orgchemrxiv.org |
| 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | 6,6-Difluorospiro[3.3]heptane-derived building blocks | nih.gov |
Exploration of Substitution Patterns
The specific placement of substituents on the spiro[3.3]heptane scaffold is a powerful tool for modulating the physicochemical and biological properties of the final compound. Researchers have extensively explored various substitution patterns to optimize molecular shape and functionality. nih.gov The defined and rigid nature of the spiro[3.3]heptane core allows for the creation of diverse and spatially well-defined molecules. The preparation of azaspiro[3.3]heptanes with multiple exit vectors further expands the possibilities for creating highly functionalized and novel modules for drug design. nih.govacs.org These building blocks are anticipated to hold considerable importance in the future of drug discovery. nih.govacs.org
Bioisosterism in Chemical Design
Bioisosterism, a fundamental strategy in medicinal chemistry, involves the substitution of a part of a molecule with a structurally distinct but functionally similar group. This approach is often used to enhance a drug's efficacy, selectivity, or pharmacokinetic properties. The spiro[3.3]heptane scaffold has emerged as a valuable bioisostere for several key structural motifs found in bioactive molecules.
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere
The spiro[3.3]heptane core is increasingly being employed as a three-dimensional, saturated bioisostere for the flat, aromatic benzene ring. chemrxiv.orgnih.govchemrxiv.orgnih.govresearchgate.net While structurally different, the spiro[3.3]heptane scaffold can effectively mimic the spatial arrangement of substituents on a phenyl ring due to its unique, non-coplanar exit vectors. nih.govresearchgate.net Replacing a benzene ring with a spiro[3.3]heptane can lead to significant improvements in a compound's properties, such as enhanced aqueous solubility and greater metabolic stability, as the saturated core is not susceptible to the same metabolic pathways as aromatic rings. researchgate.net
Mimicry of Substituted Phenyl Rings
The versatility of the spiro[3.3]heptane scaffold extends to its ability to mimic various substitution patterns of the phenyl ring, including mono-, meta-, and para-substituted benzenes. chemrxiv.orgchemrxiv.orgresearchgate.net By strategically placing functional groups on the spiro[3.3]heptane core, chemists can replicate the critical distances and vector orientations of substituents on an aromatic ring. This has been successfully demonstrated by incorporating the spiro[3.3]heptane core into known drugs, resulting in saturated analogs that retain high biological activity. chemrxiv.orgnih.govresearchgate.net
The table below illustrates the application of spiro[3.3]heptane as a bioisostere for substituted phenyl rings in drug analogs.
| Original Drug | Phenyl Ring Mimicked | Spiro[3.3]heptane Analog | Reference |
| Sonidegib | meta-substituted benzene | Retained high potency | nih.govresearchgate.net |
| Vorinostat | mono-substituted phenyl ring | Retained high potency | nih.govresearchgate.net |
| Benzocaine | para-substituted benzene | Retained high potency | nih.govresearchgate.net |
Restricted Surrogates of Cyclic Systems (e.g., Cyclohexane (B81311), Piperidine (B6355638), Morpholine)
Beyond its use as a benzene mimic, the spiro[3.3]heptane scaffold also serves as a conformationally restricted surrogate for common saturated rings like cyclohexane, piperidine, and morpholine (B109124). researchgate.netresearchgate.net These six-membered rings are prevalent in pharmaceuticals but often possess considerable conformational flexibility, which can be detrimental to target binding. By replacing a flexible ring with the rigid spiro[3.3]heptane framework, the entropic penalty upon binding can be reduced, potentially leading to increased potency. rsc.org For instance, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble and rigid bioisostere for the piperidine core. rsc.org Similarly, other heteroatom-containing spiro[3.3]heptanes have been developed as bioisosteres for morpholine and other heterocyclic systems. researchgate.netrsc.org Structural analyses have confirmed that disubstituted spiro[3.3]heptanes can act as restricted surrogates for both cis-1,4- and trans-1,3-disubstituted cyclohexanes. researchgate.net
Impact on Molecular Properties (e.g., Conformational Control)
The defining feature of the spiro[3.3]heptane skeleton is its rigid, non-planar structure, which imparts significant conformational control over molecules into which it is incorporated. This conformational restriction is a powerful tool in medicinal chemistry and drug design. Unlike flexible aliphatic chains or even six-membered rings like cyclohexane, which can adopt multiple conformations, the spiro[3.3]heptane unit locks substituents into specific spatial arrangements.
This rigidity has led to the successful use of the spiro[3.3]heptane core as a saturated, three-dimensional bioisostere for the flat, aromatic phenyl ring. nih.govresearchgate.net Bioisosteres are chemical substitutes that can retain or enhance desired biological activity. By replacing a benzene ring with a spiro[3.3]heptane scaffold, chemists can create novel, patent-free drug analogues with potentially improved physicochemical properties. nih.gov For instance, replacing the meta-substituted benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane core resulted in saturated analogues that retained high potency in biological assays. nih.govresearchgate.net
The key advantage is the defined orientation of the exit vectors—the bonds connecting to the rest of the molecule. While a para-substituted benzene ring has collinear (180°) exit vectors, the spiro[3.3]heptane scaffold enforces a non-collinear arrangement. nih.gov This fixed geometry can lead to enhanced binding affinity and selectivity for a biological target by presenting functional groups in a more optimal, pre-organized conformation for interaction. rsc.org This principle has been demonstrated in the synthesis of conformationally restricted analogues of glutamic acid, where the spiro[3.3]heptane scaffold was used to mimic different spatial arrangements of the neurotransmitter.
Furthermore, the spiro[3.3]heptane framework serves as a conformationally restricted isostere for the cyclohexane framework, offering a stable and predictable structure where cyclohexane might be metabolically unstable or conformationally ambiguous. researchgate.net
| Scaffold | Exit Vector Type | Key Geometric Feature | Application Example |
|---|---|---|---|
| para-Substituted Benzene | Coplanar | Vectors are roughly collinear (180°). | Common in many drugs (e.g., Benzocaine). nih.gov |
| Spiro[3.3]heptane | Non-coplanar / Non-collinear | Vectors are held at fixed, non-planar angles. | Saturated, 3D analog for benzene rings. nih.govresearchgate.net |
Applications in Materials Science
The unique structural characteristics of spiro[3.3]heptane-based molecules are being leveraged in the field of advanced materials.
While direct studies focusing solely on the mechanical property enhancement by spiro[3.3]heptane-3-carboxylic acid are nascent, the incorporation of rigid and bulky structural units into polymer backbones is a known strategy for modifying material properties. nih.gov High-performance polymers like wholly aromatic polyamides (aramids) derive their strength from their linear structure and strong interchain hydrogen bonds, but this often leads to poor solubility and processability. nih.gov
Introducing bulky, non-planar groups like the spiro[3.3]heptane core into the polymer chain can disrupt the regular packing of polymer chains. This can inhibit crystallization, leading to more amorphous materials that are more soluble in organic solvents. nih.gov This improved processability is crucial for forming materials like films and fibers. Furthermore, such structural modifications can influence mechanical performance. For example, some semifluorinated aromatic polyamides with bulky groups have been shown to form films with good mechanical properties, exhibiting tensile strengths up to 88 MPa and a modulus of elasticity up to 1.81 GPa. nih.gov The rigid spirocyclic unit could potentially enhance the stiffness of the polymer chain itself while creating a less brittle, more workable bulk material.
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgrsc.org The choice of the organic linker is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. youtube.com Carboxylic acids are common linkers, and spiro[3.3]heptane dicarboxylic acids have emerged as compelling non-aromatic options.
These spirocyclic linkers provide a rigid, well-defined, and three-dimensional building block for MOF synthesis. rsc.org Unlike flat aromatic linkers (e.g., terephthalic acid), the spiro[3.3]heptane core introduces a distinct V-shape or angular geometry. This can be used to construct novel MOF topologies that are not accessible with traditional linear or trigonal linkers. The resulting frameworks can possess unique pore environments and functionalities, making them promising for applications in gas storage, separation, and catalysis. youtube.comyoutube.com Furthermore, MOFs can be designed to have uncoordinated, free carboxylic acid groups within their pores, which can act as sites for post-synthetic modification or for specific binding of guest molecules. rsc.org
Optically active polymers, particularly polyamides, are of great interest for applications such as chiral separation media, asymmetric catalysts, and specialized optical materials. Chirality can be introduced into the polymer backbone by using optically pure monomers. acs.org
Optically active spiro[3.3]heptane dicarboxylic acid is an excellent candidate for this purpose. Through polycondensation with various diamines, it can be used to synthesize optically active polyamides. acs.org The chirality of the spiro[3.3]heptane unit is transferred to the polymer backbone, influencing the polymer's secondary structure, often inducing a preferential helical screw sense in the polymer chains. This has been confirmed in tartaric acid-based chiral polyamides, where opposite helical conformations were observed, leading to distinct circular dichroism spectra. rsc.org The resulting materials exhibit stable optical activity, which is a direct consequence of the conformationally locked chiral spirocyclic monomer integrated into the polymer structure.
Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The formation of Metal-Organic Frameworks (MOFs) is a prime example of supramolecular self-assembly, and spiro[3.3]heptane-based carboxylic acids play a key role as organic components in this process. rsc.orgrroij.com
The synthesis of a MOF involves the programmed assembly of metal ions and organic linkers into a highly ordered, extended crystalline network. The specific coordination geometry of the metal ion and the shape and connectivity of the spiro[3.3]heptane dicarboxylic acid linker direct the formation of a specific, predictable three-dimensional structure. youtube.com This bottom-up construction allows for the precise design of materials with tailored pore sizes and chemical environments, a hallmark of advanced supramolecular chemistry. The rigidity of the spiro[3.3]heptane linker ensures that the resulting supramolecular assembly is robust and maintains its porous structure after removal of solvent molecules.
Conclusion and Future Perspectives
Summary of Key Research Findings for Spiro[3.3]heptane-3-carboxylic Acid
Direct research specifically focused on this compound is limited in publicly available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1314960-17-2. However, detailed studies on its synthesis, properties, and applications are not as prevalent as for other isomers, such as spiro[3.3]heptane-2-carboxylic acid or spiro[3.3]heptane-2,6-dicarboxylic acid. wikipedia.orguni.luavantorsciences.com
The majority of research has centered on the broader spiro[3.3]heptane scaffold. These studies have established the scaffold as a valuable bioisostere for the phenyl group, offering a three-dimensional, saturated alternative to a flat, aromatic ring in drug design. chemrxiv.orgresearchgate.net This "escape from flatland" approach can lead to compounds with improved metabolic stability, reduced off-target toxicity, and better solubility. researchgate.net The synthesis of various functionalized spiro[3.3]heptanes, including those with amino and fluoro groups, has been a key focus, providing a toolbox of building blocks for medicinal chemists. enamine.netenamine.net While synthetic routes to the core spiro[3.3]heptane structure are established, the specific and efficient synthesis of the 3-carboxylic acid derivative remains an area with less documentation.
Emerging Trends in Spiro[3.3]heptane Chemistry
The chemistry of spiro[3.3]heptane is witnessing several exciting trends that are likely to impact the future study of its carboxylic acid derivatives.
Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and scalable syntheses for spirocyclic compounds. sagentia.com Recent advancements include novel catalytic methods and strain-relocating rearrangements to construct the spiro[3.3]heptane core. researchgate.net The development of enantioselective syntheses is a particularly active area, aiming to provide access to single-enantiomer spirocyclic building blocks, which is crucial for pharmaceutical applications.
Heterocyclic Analogues: A significant trend is the incorporation of heteroatoms (such as nitrogen and oxygen) into the spiro[3.3]heptane framework, leading to structures like aza- and oxa-spiro[3.3]heptanes. researchgate.netresearchgate.netresearchgate.netnih.gov These heterocyclic variants offer additional vectors for molecular interactions and can further modulate physicochemical properties.
Application as Bioisosteres: The use of spiro[3.3]heptane and its derivatives as non-classical, rigid bioisosteres for common cyclic structures like cyclohexane (B81311) and piperidine (B6355638) continues to be a major driver of research. researchgate.net This strategy allows for the exploration of novel chemical space and the development of patent-free analogues of existing drugs. chemrxiv.org
Flow Chemistry: The application of continuous flow technology is emerging as a valuable tool for the synthesis of strained spirocyclic systems, potentially offering safer and more efficient production processes compared to traditional batch methods.
Potential for Novel Applications in Chemical Sciences
While specific applications for this compound have not been extensively reported, its structure suggests significant potential in several areas of chemical science.
Medicinal Chemistry: As a functionalized building block, it can be incorporated into larger molecules to introduce a rigid, three-dimensional element. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for its integration into a wide range of potential therapeutic agents. Its structure could be valuable in the design of inhibitors for enzymes or modulators for receptors where a specific 3D conformation is required for activity.
Materials Science: Rigid molecular scaffolds are of interest in the development of new materials. Spirocyclic compounds can be used to create polymers with unique thermal and mechanical properties. The functional group on this compound could be used to polymerize or to attach the spirocyclic core to a polymer backbone, potentially influencing the material's morphology and properties.
Organic Light-Emitting Diodes (OLEDs): Spiro compounds are utilized in the development of materials for OLEDs. The rigid structure can help to prevent intermolecular aggregation, which is beneficial for the efficiency and lifetime of the device. The functionalization of the spiro core is a key strategy in tuning the electronic properties of these materials.
Challenges and Opportunities for Future Research Directions
The limited specific research on this compound presents both challenges and significant opportunities for future investigation.
Challenges:
Selective Synthesis: A primary challenge is the development of a highly selective and scalable synthesis for the 3-carboxylic acid isomer. Achieving regioselectivity in the functionalization of the spiro[3.3]heptane core can be difficult.
Scale-Up: As with many complex, multi-step syntheses, scaling up the production of spiro[3.3]heptane derivatives can be challenging and costly, requiring significant process optimization. sagentia.comacsgcipr.org
Lack of Precedent: The scarcity of data on this specific isomer means that researchers have little prior art to guide their investigations into its properties and potential applications.
Opportunities:
Exploration of Uncharted Chemical Space: The under-explored nature of this compound means that it represents a novel building block for the creation of new chemical entities with potentially unique biological activities or material properties.
Development of Novel Synthetic Routes: The need for an efficient synthesis of this compound provides an opportunity for synthetic chemists to develop and showcase new methodologies for the selective functionalization of spirocyclic systems.
Systematic Structure-Activity Relationship (SAR) Studies: Incorporating this compound into known bioactive molecules in place of other cyclic moieties would allow for systematic SAR studies to understand the impact of this specific 3D scaffold on biological activity.
Physicochemical Property Profiling: A thorough characterization of the physicochemical properties of this compound, such as its pKa, lipophilicity, and solubility, would be highly valuable for its future application in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Spiro[3.3]heptane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves strain-driven cyclization or ring-opening strategies. For example, cyclopropanone derivatives can undergo strain-relocating reactions to form the spirocyclic core . Optimization includes adjusting solvent polarity (e.g., using THF or DCM), temperature control (0–25°C), and catalytic systems (e.g., Lewis acids like BF₃·OEt₂). Post-synthetic hydrolysis of ester intermediates (e.g., methyl 6-(ethoxycarbonyl)spiro[3.3]heptane-2-carboxylate) under basic conditions (NaOH/MeOH) yields the carboxylic acid . Yield improvements (>85%) are achieved via continuous flow reactors for scalability and purity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks (e.g., spirocyclic proton at δ 1.8–2.2 ppm, carboxylic proton at δ 12–13 ppm). IR spectroscopy verifies C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI+) matches the molecular ion [M+H]⁺ (e.g., m/z 169.22 for C₉H₁₅NO₂) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and should be stored at room temperature in anhydrous conditions (argon/vacuum-sealed). Degradation studies show <5% decomposition over 6 months when stored in amber glass with desiccants . Avoid prolonged exposure to light or acidic/basic environments to prevent decarboxylation .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The spirocyclic strain (≈25 kcal/mol) enhances electrophilic substitution at the bridgehead carbon. Computational studies (DFT/B3LYP) reveal that the bent bond geometry lowers activation energy for nucleophilic attacks. For example, halogenation (Br₂/CCl₄) at the 6-position proceeds via a carbocation intermediate stabilized by hyperconjugation . Kinetic isotope effects (KIE) and Hammett plots can quantify substituent effects .
Q. What strategies resolve contradictions in reported pKa values for this compound derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Standardize pKa determination using potentiometric titration (0.1 M KCl, 25°C) or ¹H NMR (D₂O with pH-adjusted buffers). For example, the pKa of 6-substituted analogs ranges from 2.8–3.5, influenced by electron-withdrawing groups (e.g., -CN lowers pKa by 0.7 units) . Cross-validate with computational models (COSMO-RS) .
Q. How can this compound be utilized in peptide mimetic design?
- Methodological Answer : The rigid spirocyclic core mimics peptide β-turns, enhancing metabolic stability. Method:
- Protection/Deprotection : Use Fmoc/t-Boc groups for amino coupling .
- Solid-Phase Synthesis : Incorporate the spirocyclic residue via HATU/DIPEA activation on Rink amide resin .
- Biological Assays : Test protease resistance (e.g., trypsin digestion assay) and receptor binding (SPR or radioligand displacement) .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., GABAₐ receptors). The spirocyclic scaffold shows high shape complementarity to hydrophobic binding pockets .
- MD Simulations : Analyze stability in lipid bilayers (CHARMM36 force field) to assess blood-brain barrier permeability .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (e.g., -CF₃ enhances activity 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
